

# A Technical Guide to Nectin-4: Gene Regulation, Expression, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Nectin-4, also known as Poliovirus Receptor-Related 4 (PVRL4), is a transmembrane cell adhesion molecule belonging to the nectin family of immunoglobulin-like proteins. Initially recognized for its role in embryonic development and the formation of adherens junctions, Nectin-4 has emerged as a protein of significant interest in oncology. It is minimally expressed in most normal adult tissues but becomes highly upregulated in a variety of solid tumors, where it plays a crucial role in tumor progression, metastasis, and angiogenesis. This overexpression has positioned Nectin-4 as a compelling biomarker and a prime target for novel cancer therapeutics, most notably antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the current understanding of Nectin-4, focusing on its gene regulation, expression patterns in health and disease, involvement in key signaling pathways, and its application as a therapeutic target. Detailed experimental protocols and structured data summaries are included to support ongoing research and drug development efforts.

# **Nectin-4 Gene (PVRL4) and Regulation**

The PVRL4 gene, located on chromosome 1q23.3, encodes the Nectin-4 protein. Its expression is tightly controlled, with distinct mechanisms governing its transcription in different cellular contexts.

### **Transcriptional Regulation**



Recent studies have begun to elucidate the transcriptional control of PVRL4. A key finding is the role of the transcription factor FOS, a component of the AP-1 complex, in regulating PVRL4 expression in breast cancer cells. Research has identified a distant enhancer region within intron 4 of the PVRL4 gene. FOS has been shown to interact with this enhancer region, thereby driving the transcriptional upregulation of PVRL4. Site-directed mutagenesis of the FOS-binding motifs within this enhancer region significantly decreases reporter gene activity, confirming the functional importance of this interaction.

# **Post-Transcriptional Regulation**

In addition to transcriptional control, PVRL4 expression is also modulated at the post-transcriptional level by microRNAs (miRNAs). In osteosarcoma, Nectin-4 has been shown to downregulate miR-520c-3p. This miRNA directly targets the transcripts of AKT1 and p65 (a subunit of NF-κB), leading to the activation of the PI3K/AKT/NF-κB signaling pathway. This suggests a feedback loop where Nectin-4 can influence its own downstream signaling pathways by suppressing specific miRNAs.

# **Nectin-4 Expression Patterns**

Nectin-4 exhibits a highly differential expression pattern, with low to undetectable levels in most normal adult tissues and significant upregulation in various cancers. This tumor-specific expression is a key attribute that makes it an attractive therapeutic target.

# **Expression in Normal Tissues**

In healthy adults, Nectin-4 expression is generally low. The Human Protein Atlas reports membranous and cytoplasmic expression in several tissues, with the most abundant levels found in squamous epithelia, placenta, skin, and bladder. RNA-sequencing data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas confirm that the highest mRNA expression is in the skin, followed by moderate expression in the placenta, vagina, and esophagus. Most other major organs, including the brain, heart, lung, liver, and kidney, show very low to no expression.

Table 1: Nectin-4 mRNA Expression in Selected Normal Human Tissues



| Tissue          | Median Expression (TPM - GTEx/TCGA) | Protein Expression Level (Immunohistochemistry) |
|-----------------|-------------------------------------|-------------------------------------------------|
| Skin            | 205                                 | High                                            |
| Placenta        | -                                   | High                                            |
| Esophagus       | -                                   | Medium                                          |
| Vagina          | -                                   | Medium                                          |
| Bladder         | -                                   | Medium to Strong                                |
| Breast          | 16.74 - 47                          | Not Detected                                    |
| Lung            | -                                   | Low                                             |
| Liver           | -                                   | Not Detected                                    |
| Skeletal Muscle | ~0.5                                | Not Detected                                    |

TPM: Transcripts Per Million. Data sourced from the Human Protein Atlas, GTEx, and TCGA as cited.

## **Overexpression in Malignant Tumors**

A hallmark of Nectin-4 is its significant overexpression across a wide range of solid tumors. This upregulation is often associated with more aggressive disease, metastasis, and poor prognosis.

Urothelial Carcinoma: Nectin-4 is highly and almost uniformly expressed in urothelial carcinoma, particularly bladder cancer. Studies using immunohistochemistry have shown that over 80-90% of urothelial carcinomas are positive for Nectin-4, with a significant proportion showing moderate to strong staining. For instance, one study found 87% of non-muscle invasive bladder cancer samples and 97% of non-invasive papillary urothelial carcinomas were positive. This high prevalence led to the conclusion that Nectin-4 expression testing is not required before administering Nectin-4-targeted therapies like Enfortumab Vedotin in this cancer type. However, some research indicates that membranous Nectin-4 expression can decrease during metastatic spread, which may be associated with treatment resistance.







Breast Cancer: Nectin-4 expression is frequently elevated in breast cancer, especially in aggressive subtypes like triple-negative breast cancer (TNBC) and HER2-positive tumors. One study found that 49% of TNBC cases had medium to high NECTIN4 mRNA expression, compared to 28% in HR+/HER2- cases. High Nectin-4 expression has been linked to worse overall survival in some cohorts. However, another study on TNBC found high Nectin-4 expression was associated with a significantly better overall survival and lower tumor stage, highlighting the need for further research into its prognostic role in different breast cancer contexts.

Other Solid Tumors: High Nectin-4 expression has also been documented in lung, ovarian, pancreatic, gastric, and gallbladder cancers. In many of these cancers, its expression correlates with advanced tumor stage and poor patient outcomes. NECTIN4 gene amplification is also a frequent event, occurring in approximately 17% of muscle-invasive bladder cancers and 5-10% of breast and lung cancers, which often correlates with higher protein expression.

Table 2: Nectin-4 Expression in Various Cancer Types



| Cancer Type          | Positive Expression Rate (IHC)                        | Key Findings                                                           |
|----------------------|-------------------------------------------------------|------------------------------------------------------------------------|
| Urothelial Carcinoma | >83%                                                  | High and uniform expression, especially in non-invasive tumors.        |
| Breast Cancer        | 33% (medium/high mRNA),<br>58% (high protein in TNBC) | Higher in TNBC and HER2+ subtypes; prognostic role is complex.         |
| Lung Cancer          | -                                                     | Upregulation associated with poor prognosis.                           |
| Ovarian Cancer       | -                                                     | Identified as a potential diagnostic and prognostic marker.            |
| Gastric Cancer       | -                                                     | High expression associated with advanced TNM stage and poor prognosis. |
| Pancreatic Cancer    | -                                                     | Upregulation stimulates cell growth and angiogenesis.                  |

IHC: Immunohistochemistry

# **Signaling Pathways Involving Nectin-4**

Nectin-4 functions as a key signaling hub, primarily activating pro-tumorigenic pathways that drive cell proliferation, survival, migration, and angiogenesis.

## The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that is consistently activated by Nectin-4 across multiple cancer types. This activation promotes several cancer hallmarks:

• Proliferation and Survival: Nectin-4 can form a complex with AFADIN, which in turn activates the PI3K/Akt cascade, leading to enhanced tumor cell survival and suppression of apoptosis.



- Metastasis and EMT: In breast cancer, Nectin-4 induces the Wnt/β-catenin signaling pathway, which is critical for cancer stem cell self-renewal, via the PI3K/Akt axis. In osteosarcoma, Nectin-4 activates PI3K/Akt/NF-κB signaling, which promotes epithelialmesenchymal transition (EMT) and cell migration.
- Angiogenesis: Under hypoxic conditions, the extracellular domain of Nectin-4 can be shed.
  This soluble Nectin-4 interacts with integrin-β4 on endothelial cells, promoting angiogenesis through the Src, PI3K, and Akt pathways.

Nectin-4 activates the PI3K/Akt signaling cascade.

# **Other Signaling Interactions**

While the PI3K/Akt pathway is a major downstream effector, Nectin-4 also engages in other critical signaling activities. In gallbladder cancer, for example, Nectin-4 activates Rac1, a small GTPase that regulates the actin cytoskeleton, through the PI3K/Akt pathway to control cell shape and metastasis. This highlights how Nectin-4 can orchestrate complex cellular processes by integrating signals through multiple downstream effectors.

# **Nectin-4 as a Therapeutic Target**

The high tumor-specific expression and role in driving cancer progression make Nectin-4 an ideal target for cancer therapy.

## **Enfortumab Vedotin (Padcev®)**

The most successful therapeutic agent targeting Nectin-4 to date is Enfortumab Vedotin (EV). EV is an antibody-drug conjugate (ADC) composed of a fully human IgG1 monoclonal antibody directed against Nectin-4, which is conjugated to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), via a protease-cleavable linker.

#### Mechanism of Action:

- Binding: The antibody component of EV binds with high specificity to Nectin-4 on the surface of cancer cells.
- Internalization: Upon binding, the Nectin-4/EV complex is internalized into the cell via endocytosis.



- Trafficking and Cleavage: The complex is trafficked to the lysosomes, where the acidic environment and proteases cleave the linker, releasing the cytotoxic MMAE payload into the cytoplasm.
- Cytotoxicity: Free MMAE binds to tubulin and disrupts the microtubule network, leading to G2/M phase cell cycle arrest and subsequent apoptotic cell death.
- Bystander Effect: The released MMAE is cell-permeable, allowing it to diffuse out of the targeted Nectin-4-positive cell and kill nearby Nectin-4-negative cancer cells, a phenomenon known as the bystander effect.

This targeted delivery mechanism concentrates the cytotoxic agent within the tumor, maximizing efficacy while minimizing systemic toxicity to healthy tissues.

Mechanism of action for Enfortumab Vedotin.

# **Experimental Protocols**

Reproducible and standardized methods are crucial for studying Nectin-4. Below are foundational protocols for assessing Nectin-4 expression.

# Immunohistochemistry (IHC) for Nectin-4

This protocol provides a general framework for the detection of Nectin-4 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

- 1. Deparaffinization and Rehydration: a. Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes. b. Rehydrate through a graded series of ethanol: 100% (2x3 min), 95% (1x3 min), 70% (1x3 min). c. Rinse with distilled water.
- 2. Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER). b. Submerge slides in a Target Retrieval Solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0). c. Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. d. Allow slides to cool to room temperature for 20 minutes. e. Rinse with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).



- 3. Staining Procedure: a. Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer. b. Blocking: Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding. c. Primary Antibody: Incubate with a primary antibody against Nectin-4 (e.g., a validated rabbit polyclonal or mouse monoclonal antibody) diluted in antibody diluent. Incubation is typically for 1 hour at room temperature or overnight at 4°C. d. Secondary Antibody: Rinse slides 3x with wash buffer. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes at room temperature. e. Detection: Rinse slides 3x with wash buffer. Apply a chromogen substrate solution, such as DAB (3,3'-Diaminobenzidine), and incubate until the desired brown stain intensity develops (typically 1-10 minutes). f. Counterstaining: Rinse with distilled water. Counterstain with Hematoxylin for 30-60 seconds to stain cell nuclei. g. Dehydration and Mounting: "Blue" the hematoxylin in running tap water or a bluing reagent. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene. Mount with a permanent mounting medium.
- 4. Scoring (H-Score): a. Staining is often evaluated using the H-score system, which combines staining intensity and the percentage of positive cells. b. Intensity Score: 0 (negative), 1+ (weak), 2+ (moderate), 3+ (strong). c. Percentage Score: The percentage of tumor cells staining at each intensity level (0-100%). d. Calculation: H-Score =  $[1 \times (\% \text{ cells } 1+)] + [2 \times (\% \text{ cells } 2+)] + [3 \times (\% \text{ cells } 3+)]$ . The score ranges from 0 to 300. e. Categorization: Scores can be categorized (e.g., Negative: 0-14, Weak: 15-99, Moderate: 100-199, Strong: 200-300).

# Quantitative Real-Time PCR (qPCR) for PVRL4 mRNA

This protocol outlines the steps for quantifying PVRL4 gene expression from cell lines or tissue samples.

- 1. RNA Extraction: a. Homogenize cells or tissue samples in a lysis buffer (e.g., containing guanidinium thiocyanate). b. Extract total RNA using a silica-membrane spin column kit or a phenol-chloroform extraction method. c. Treat with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and/or a bioanalyzer.
- 2. cDNA Synthesis (Reverse Transcription): a. Synthesize first-strand cDNA from 1-2  $\mu$ g of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript). b. Use a mix of



oligo(dT) and random hexamer primers for comprehensive transcript coverage. c. Perform the reaction according to the manufacturer's protocol (e.g., 65°C for 5 min, then 42-50°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).

- 3. qPCR Reaction: a. Prepare the qPCR reaction mix on ice. For each reaction, combine:
- SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
- Forward Primer (for PVRL4)
- Reverse Primer (for PVRL4)
- cDNA template (diluted)
- Nuclease-free water b. Include a reference gene (e.g., GAPDH, ACTB, or B2M) for normalization. c. Run the reaction in a real-time PCR cycler with a typical program:
- Initial Denaturation: 95°C for 10 min.
- Cycling (40 cycles): 95°C for 15 sec, 60°C for 60 sec.
- Melt Curve Analysis: To verify the specificity of the amplified product.
- 4. Data Analysis: a. Determine the cycle threshold (Ct) value for PVRL4 and the reference gene in each sample. b. Calculate the relative expression using the  $\Delta\Delta$ Ct method:
- ΔCt = Ct(PVRL4) Ct(Reference Gene)
- $\Delta\Delta$ Ct =  $\Delta$ Ct(Test Sample)  $\Delta$ Ct(Control Sample)
- Relative Expression (Fold Change) = 2-ΔΔCt

# **Conclusion and Future Directions**

Nectin-4 has transitioned from a developmental cell adhesion molecule to a clinically validated cancer biomarker and therapeutic target. Its highly tumor-specific expression profile and its role in driving key oncogenic signaling pathways, particularly PI3K/Akt, underscore its importance in cancer biology. The success of Enfortumab Vedotin in urothelial carcinoma has paved the way for investigating Nectin-4-targeted therapies in a broader range of solid tumors.

#### Future research should focus on:

- Deeper understanding of gene regulation: Identifying other transcription factors and epigenetic mechanisms that control PVRL4 expression in different cancers.
- Biomarker refinement: Clarifying the prognostic value of Nectin-4 expression in various cancer subtypes and investigating whether its subcellular localization (membranous vs.



cytoplasmic) predicts response to therapy.

 Combination therapies: Exploring the synergistic potential of Nectin-4-targeted ADCs with other agents, such as immune checkpoint inhibitors, to overcome resistance and improve patient outcomes.

This guide provides a foundational resource for the scientific community to build upon as we continue to unravel the complexities of Nectin-4 and harness its potential for the next generation of cancer therapies.

 To cite this document: BenchChem. [A Technical Guide to Nectin-4: Gene Regulation, Expression, and Therapeutic Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423702#nectin-4-gene-regulation-and-expression-patterns]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com